4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one
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Overview
Description
4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one typically involves the reaction of thiophene derivatives with trifluoromethyl-containing reagents. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of a thiophene aldehyde with a trifluoromethyl ketone under basic conditions.
Michael Addition: This method involves the addition of a thiophene derivative to a trifluoromethyl-substituted α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. Catalysts and specific reaction conditions are tailored to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated thiophenes, thiophene derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The presence of trifluoromethyl groups can enhance its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(phenyl)-3-(trifluoromethyl)but-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
4,4,4-Trifluoro-1-(pyridin-2-yl)-3-(trifluoromethyl)but-2-en-1-one: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one imparts unique electronic and steric properties, making it distinct from similar compounds with different aromatic rings
Properties
CAS No. |
35554-26-8 |
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Molecular Formula |
C9H4F6OS |
Molecular Weight |
274.18 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-thiophen-2-yl-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C9H4F6OS/c10-8(11,12)7(9(13,14)15)4-5(16)6-2-1-3-17-6/h1-4H |
InChI Key |
PLUJSFSOYSINCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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